

Factors influencing the degradation rate of Polycaprolactone in vitro

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Polycaprolactone

Cat. No.: B3415563

[Get Quote](#)

An In-Depth Technical Guide to the Factors Influencing the In Vitro Degradation Rate of Polycaprolactone

For researchers, scientists, and drug development professionals, understanding the degradation kinetics of **Polycaprolactone** (PCL) is paramount for the successful design and application of biomedical devices and drug delivery systems. This guide provides a comprehensive overview of the primary factors that influence the in vitro degradation rate of PCL, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Factors Influencing PCL Degradation

The in vitro degradation of PCL is a complex process governed by a multitude of factors, ranging from the material's intrinsic properties to the surrounding environmental conditions. The primary mechanisms of PCL degradation involve the hydrolytic cleavage of its ester bonds^[1]. This process can be significantly influenced by the presence of enzymes, the material's architecture, and the physicochemical properties of the degradation medium.

Enzymatic Degradation

The presence of enzymes, particularly lipases, dramatically accelerates the degradation of PCL.^{[2][3][4][5][6]} Lipases, such as those from *Pseudomonas*, *Rhizopus delemar*, and *Candida rugosa*, catalyze the hydrolysis of the ester bonds in the PCL backbone.^{[2][7][8]} This enzymatic action typically leads to a surface erosion mechanism, where the polymer degrades from the

outside in, resulting in significant mass loss while the molecular weight of the bulk material may remain relatively constant initially.[2][4]

Material Properties

- Molecular Weight: Higher molecular weight PCL generally exhibits a slower degradation rate. [9][10] This is attributed to the longer polymer chains requiring more chain scission events to produce soluble fragments.
- Crystallinity: PCL is a semi-crystalline polymer, and its degradation primarily occurs in the amorphous regions first.[4][11][12] An increase in the degree of crystallinity can therefore lead to a reduced degradation rate.[9] However, as the amorphous regions degrade, the overall crystallinity of the remaining material may appear to increase.[4][12]
- Porosity and Surface Area: A higher porosity and surface area-to-volume ratio generally lead to a faster degradation rate.[2][13] This is because a more porous structure allows for greater penetration of the degradation medium, increasing the surface area available for hydrolysis. [13] For instance, electrospun PCL meshes, with their high surface area, degrade faster than bulk PCL.[3][4][5]

Environmental Conditions

- pH: The pH of the degradation medium significantly affects the rate of hydrolytic degradation. Both acidic and alkaline conditions can accelerate PCL degradation compared to a neutral pH.[14][15][16] Alkaline environments, in particular, have been shown to cause rapid surface erosion.[14][17]
- Temperature: Higher temperatures increase the rate of hydrolytic degradation by providing more energy for the chemical reaction of ester bond cleavage.[18]
- Mechanical Stress: While less commonly reported *in vitro*, mechanical stress can also influence degradation by creating microcracks and increasing the surface area exposed to the degradation medium.

Quantitative Data on PCL Degradation

The following tables summarize quantitative data from various in vitro studies on PCL degradation, providing a comparative overview of the effects of different factors.

Table 1: Effect of Enzymes on PCL Degradation

PCL Form	Degradation Medium	Time	Weight Loss (%)	Molecular Weight (Mw) Change	Reference
Electrospun mesh	PBS with Lipase	90 days	97.11	Remained close to initial value	[4][5]
3D printed scaffold	Lipase solution	56 hours	44	Remained constant	[2]
Thin film	Lipase solution	24 hours	50-60	Not specified	[2]
Enzyme-embedded film (8% lipase)	Buffer solution	2 days	35	Not specified	[19]

Table 2: Effect of Porosity on PCL Degradation

Porosity (%)	Degradation Medium	Time	Weight Loss (%)	Reference
90	PBS	72 weeks	50	[13]
80	PBS	72 weeks	10	[13]
Not specified (higher vs. lower)	PBS	72 weeks	Higher for higher porosity	[2]

Table 3: Effect of pH on PCL Degradation

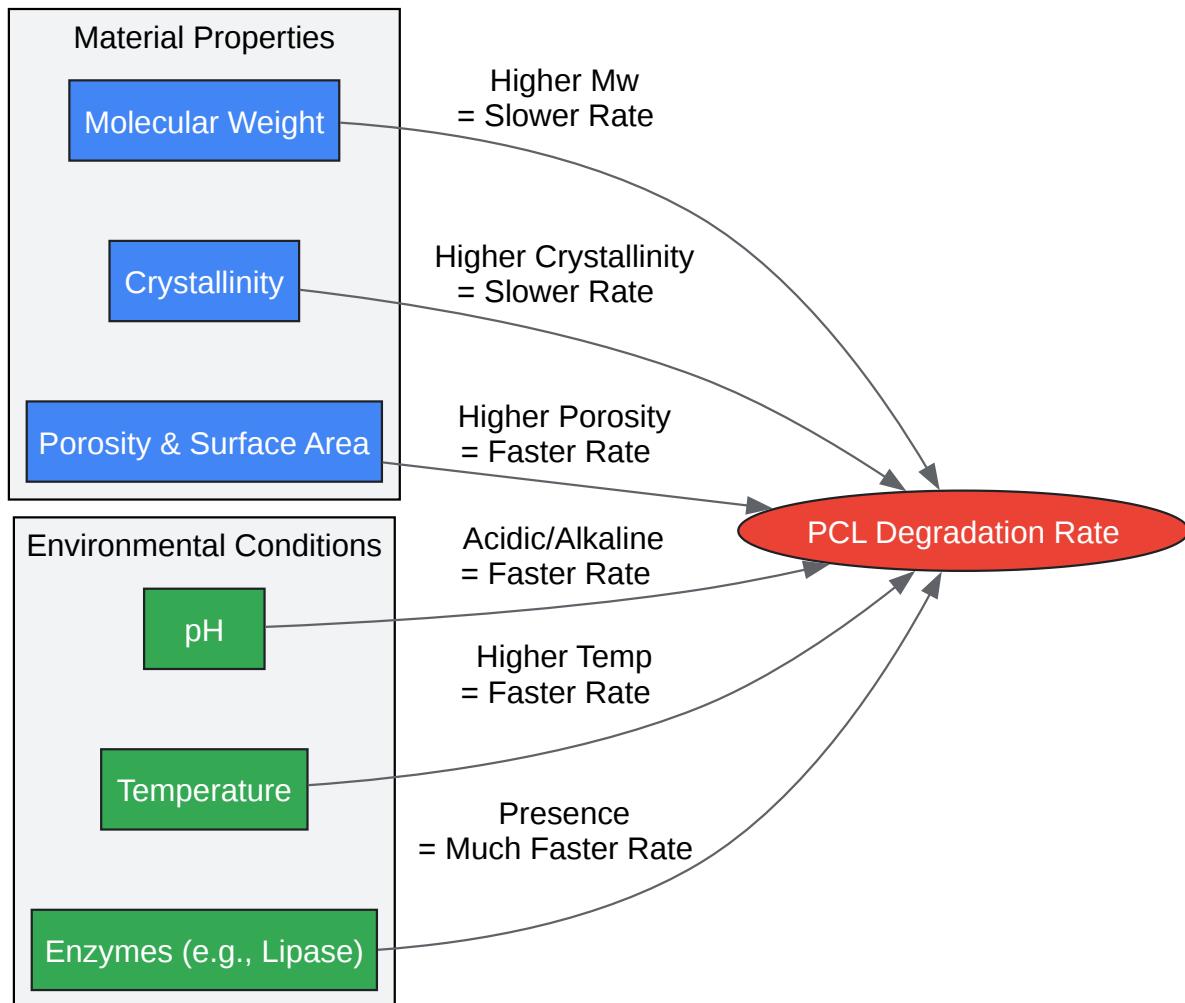
PCL Form	Degradation Medium	pH	Time	Observation	Reference
Copolymer film	Buffer	9.5	Not specified	Faster degradation than at pH 7.4	[14]
Disc	Acidic solution	1	Not specified	Bulk erosion	[15]
Disc	Alkaline solution	13	Not specified	Surface erosion	[15]
Multifilament yarn	NaOH (5M)	Alkaline	4 weeks	96% mass loss	[17]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of in vitro degradation studies. Below are generalized protocols for key experiments.

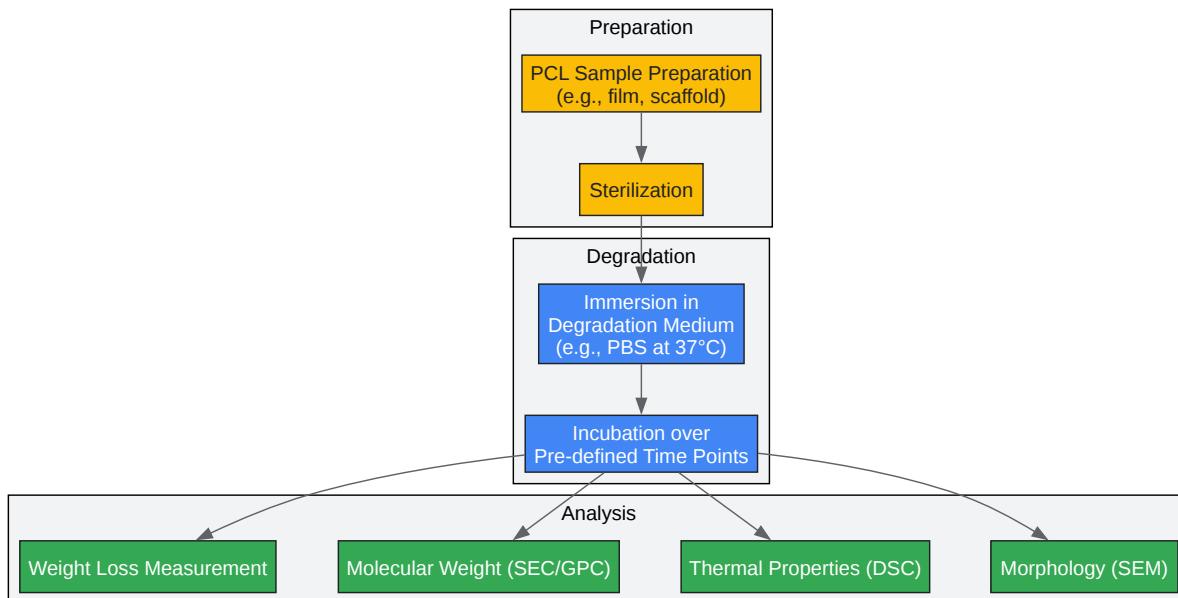
Protocol 1: In Vitro Hydrolytic Degradation Study

- Sample Preparation: Prepare PCL samples of defined dimensions and weight (e.g., films, scaffolds, or fibers). Sterilize the samples using an appropriate method such as ethylene oxide or ethanol washing followed by UV irradiation.[\[20\]](#)
- Degradation Medium: Prepare a sterile phosphate-buffered saline (PBS) solution at pH 7.4. To prevent microbial growth, 0.05% sodium azide can be added.[\[20\]](#)
- Incubation: Immerse the PCL samples in the degradation medium in sterile containers. The ratio of sample surface area to medium volume should be kept consistent. Incubate the samples at 37°C in a controlled environment.[\[20\]](#)
- Time Points: At predetermined time points (e.g., 1, 4, 8, 12, 24, and 48 weeks), remove a subset of samples from the degradation medium.
- Analysis:

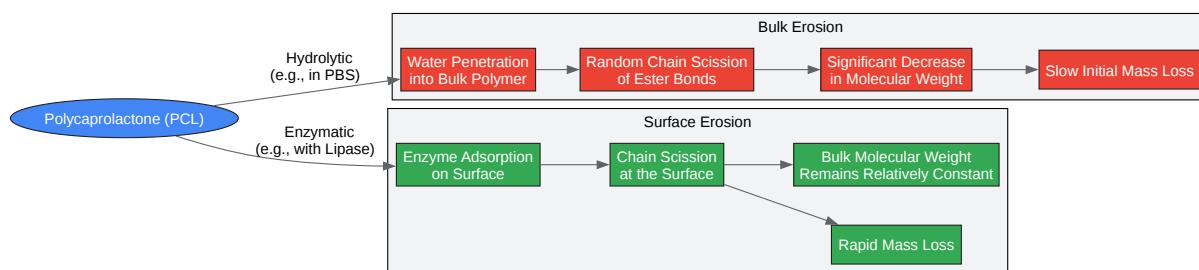

- Weight Loss: Gently rinse the samples with deionized water and dry them to a constant weight in a vacuum oven. Calculate the percentage of weight loss.
- Molecular Weight: Determine the number-average molecular weight (M_n) and weight-average molecular weight (M_w) using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).[\[4\]](#)
- Thermal Properties: Analyze changes in crystallinity and melting temperature using Differential Scanning Calorimetry (DSC).[\[2\]](#)
- Morphology: Observe the surface morphology of the degraded samples using Scanning Electron Microscopy (SEM).[\[2\]](#)

Protocol 2: In Vitro Enzymatic Degradation Study

- Sample Preparation: Prepare and sterilize PCL samples as described in Protocol 1.
- Enzyme Solution: Prepare a sterile PBS solution (pH 7.4) containing a specific concentration of lipase (e.g., from *Pseudomonas cepacia* or *Rhizopus arrhizus*). A common concentration is 1 mg/mL.[\[2\]](#)
- Incubation: Immerse the PCL samples in the enzyme solution and incubate at 37°C with gentle agitation to ensure uniform enzyme distribution.[\[5\]](#) A control group in PBS without the enzyme should be included.
- Time Points and Analysis: Follow the same procedure for sample retrieval and analysis as described in Protocol 1. The enzyme solution should be refreshed periodically (e.g., every 48 hours) to maintain enzymatic activity.


Visualizing PCL Degradation Processes

The following diagrams, created using the DOT language, illustrate key concepts in PCL degradation.



[Click to download full resolution via product page](#)

Caption: Factors influencing the in vitro degradation rate of PCL.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for an in vitro hydrolytic degradation study of PCL.

[Click to download full resolution via product page](#)

Caption: Comparison of bulk and surface erosion mechanisms in PCL degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effect of Functionalization of the Polycaprolactone Film Surface on the Mechanical and Biological Properties of the Film Itself - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of in Vitro Enzymatic Degradation on 3D Printed Poly(ϵ -Caprolactone) Scaffolds: Morphological, Chemical and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Electrospun Polycaprolactone (PCL) Degradation: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Electrospun Polycaprolactone (PCL) Degradation: An In Vitro and In Vivo Study | Semantic Scholar [semanticscholar.org]
- 7. Biodegradation of Poly(ϵ -caprolactone): Microorganisms, Enzymes, and Mechanisms | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Crystallinity on the Properties of Polycaprolactone Nanoparticles Containing the Dual FLAP/mPEGS-1 Inhibitor BRP-187 | MDPI [mdpi.com]
- 12. Degradation of Poly(ϵ -caprolactone) Resorbable Multifilament Yarn under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Poly($\hat{\mu}$ -caprolactone) Degradation Under Acidic and Alkaline Conditions [article.sapub.org]
- 17. Controlled degradation of polycaprolactone-based micropillar arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Degradation of Polylactide and Polycaprolactone as a Result of Biofilm Formation Assessed under Experimental Conditions Simulating the Oral Cavity Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly(sodium styrene sulfonate): Mechanism study and cell response - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Factors influencing the degradation rate of Polycaprolactone in vitro]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3415563#factors-influencing-the-degradation-rate-of-polycaprolactone-in-vitro>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com